molecular formula C20H19N5O3S B11229362 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11229362
M. Wt: 409.5 g/mol
InChI Key: GOSXOUWPCZXFIM-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetylamino group, a methylphenyl group, and a triazinyl sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-(acetylamino)-3-methylphenyl isothiocyanate with 6-amino-5-oxo-1,2,4-triazine-3-thiol under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 25-30°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically obtained through crystallization and recrystallization processes to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, low temperature.

    Substitution: Amines, thiols; conditionsorganic solvent, mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acetylamino group and the triazinyl sulfanyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H19N5O3S/c1-12-7-6-10-15(17(12)21-13(2)26)18-19(28)23-20(25-24-18)29-11-16(27)22-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,21,26)(H,22,27)(H,23,25,28)

InChI Key

GOSXOUWPCZXFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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